5-Bromo-2-(methylsulfonamido)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

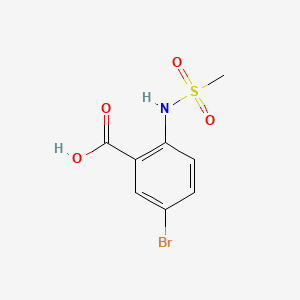

5-Bromo-2-(methylsulfonamido)benzoic Acid: is an organic compound with the molecular formula C8H8BrNO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 5-position and a methylsulfonamido group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylsulfonamido)benzoic Acid typically involves the following steps:

Bromination: The starting material, 2-aminobenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Sulfonamidation: The brominated intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonamido group at the 2-position.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(methylsulfonamido)benzoic Acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The methylsulfonamido group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the methylsulfonamido group.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Oxidation Products: Oxidation of the methylsulfonamido group can lead to the formation of sulfonic acids or sulfonates.

Scientific Research Applications

Chemistry:

Catalysis: 5-Bromo-2-(methylsulfonamido)benzoic Acid can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology and Medicine:

Drug Development: This compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various pathogens.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulfonamido)benzoic Acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine and methylsulfonamido groups can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions.

Comparison with Similar Compounds

5-Bromo-2-methylbenzoic Acid: Similar structure but lacks the sulfonamido group, which may result in different reactivity and applications.

2-Bromo-5-methylbenzoic Acid: The positions of the bromine and methyl groups are reversed, leading to different chemical properties.

5-Bromo-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a carboxylic acid group, which affects its solubility and reactivity.

Uniqueness: 5-Bromo-2-(methylsulfonamido)benzoic Acid is unique due to the presence of both bromine and methylsulfonamido groups, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

5-Bromo-2-(methylsulfonamido)benzoic acid (C₈H₈BrNO₄S), a compound with significant pharmaceutical potential, has garnered attention for its biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis Overview

The synthesis of this compound typically involves a multi-step process, including:

- Nitration : Introduction of a nitro group.

- Hydrolysis : Conversion of nitrated compounds.

- Hydrogenation : Reduction of nitro groups to amines.

- Esterification : Formation of esters from acids and alcohols.

- Bromination : Substitution of hydrogen with bromine.

- Diazotization : Conversion of amines to diazonium salts.

This method has been optimized for large-scale production, yielding approximately 24% from about 70 kg of the starting material in industrial settings .

The biological activity of this compound is largely attributed to its unique molecular structure, which includes a bromine atom and a methylsulfonamido group. These functional groups enhance its solubility and reactivity, allowing it to interact effectively with various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the sulfonamide group is known to contribute to this effect by inhibiting bacterial growth through interference with folate synthesis pathways .

Anti-inflammatory Potential

Studies have shown that benzoic acid derivatives can possess anti-inflammatory properties. The compound's ability to modulate inflammatory responses makes it a candidate for further investigation in the treatment of inflammatory diseases.

Case Studies

-

SGLT2 Inhibitors Development :

- A recent study highlighted the role of bromoaryl compounds, including derivatives like this compound, in developing sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes management. These inhibitors are currently in preclinical and phase I studies, showcasing the compound's relevance in therapeutic applications .

- Antibacterial Activity :

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-methylbenzoic acid | Contains a methyl group instead of methylsulfonamido | Lacks sulfonamide functionality |

| 4-Bromo-2-(methylsulfonamido)benzoic acid | Bromine at the 4-position | Different position affecting reactivity |

| 2-Amino-5-bromobenzoic acid | Amino group instead of sulfonamide | Potentially different biological activity |

| 3-Bromo-2-(methylsulfonamido)benzoic acid | Bromine at the 3-position | Altered electronic properties |

This table illustrates how structural variations impact the biological activity and potential applications of these compounds.

Properties

IUPAC Name |

5-bromo-2-(methanesulfonamido)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPDYTWKYXLERH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.